The compound is synthesized from quinoline derivatives and has been studied for various applications in medicinal chemistry. Its classification falls under organic compounds, specifically as a carboxylic acid derivative due to the presence of the acetic acid group.
The synthesis of 2-(Quinolin-3-yl)acetic acid hydrochloride can be achieved through several methods, with one common approach involving the reaction of quinoline with chloroacetic acid. Here is a detailed synthesis method:
The molecular structure of 2-(Quinolin-3-yl)acetic acid hydrochloride features:
The compound exhibits specific spectral properties:
2-(Quinolin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
These reactions are significant for modifying its structure for various applications in medicinal chemistry.
The mechanism of action for 2-(Quinolin-3-yl)acetic acid hydrochloride can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors:
Studies have shown that derivatives of quinoline compounds often exhibit significant biological activity due to their ability to interact with biological targets.
The scientific applications of 2-(Quinolin-3-yl)acetic acid hydrochloride include:
Quinoline derivatives constitute a structurally diverse class of bioactive molecules with validated clinical impact. Notable examples include the antimalarial quinine, the anticancer agent camptothecin, and the antibacterial ciprofloxacin [2] [6]. Their pharmacological relevance stems from:
Proteasome Inhibition: Specific quinoline-3-acetic acid derivatives exhibit proteasome inhibitory activity, inducing apoptosis in malignant cells [6].
Structure-Activity Relationship (SAR): Biological activity is highly dependent on substitution patterns:
Table 1: Clinically Relevant Quinoline-Based Drugs and Their Therapeutic Applications
Drug Name | Quinoline Substitution Pattern | Primary Therapeutic Use | Molecular Target |
---|---|---|---|
Camptothecin | Pentacyclic fused system | Anticancer | Topoisomerase I |
Ciprofloxacin | C3-carboxylate, C6-fluoro | Antibacterial | DNA gyrase |
Cryptolepine | Indoloquinoline fusion | Antimalarial/Anticancer | DNA intercalation |
Topotecan | C10-hydroxylated camptothecin | Anticancer | Topoisomerase I |
Ozenoxacin | C8-methoxy, N1-cyclopropyl | Antibacterial | DNA gyrase/topoisomerase IV |
2-(Quinolin-3-yl)acetic acid hydrochloride (CAS 19656-83-8) serves as a pivotal building block in medicinal chemistry. Its molecular framework (C₁₁H₁₀ClNO₂; MW 223.66) combines a bioactive quinoline core with a C3-acetic acid side chain, facilitating diverse derivatization pathways [1] [4].
Storage: Requires inert atmosphere and 2–8°C storage to prevent decarboxylation or degradation [1] [4].
Synthetic Utility:
Table 2: Commercial Supply and Physicochemical Data for 2-(Quinolin-3-yl)acetic acid hydrochloride
Supplier | Catalog Number | Purity | Packaging | Price (USD) |
---|---|---|---|---|
AK Scientific | 0128AB | >95% | 250 mg | $392 |
American Custom Chemicals | CHM0388628 | 95.00% | 5 mg | $503.88 |
BLD Pharm | - | Not specified | Cold-chain | Inquire |
Biosynth | - | Not specified | Custom | Inquire |
Functionalization of the quinoline-3-acetic acid scaffold generates derivatives with enhanced bioactivity and optimized drug-like properties. Key research directions include:
Ibuprofen-Quinoline Derivatives: Show 3-fold enhanced COX-2 inhibition versus ibuprofen alone (Compound 13c, IC₅₀ = 0.8 µM) [6].
Therapeutic Applications:
Table 3: Structure-Activity Relationships of Key Quinoline-3-acetic acid Derivatives
Derivative Class | Substitution Pattern | Biological Activity | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
Quinoline-3-acetamides | C6-OMe, N-cyclopropylamide | Tubulin polymerization inhibition | 0.15 µM |
Quinoline-triazoles | C4-Cl, 1,2,3-triazole-4-C₆H₅ | Antitubercular | 0.8 µg/mL |
Quinoline-thiazolidinones | C2-thiazolidin-4-one | EGFR kinase inhibition | 9.3 nM |
Quinoline-coumarin hybrids | C3-CH₂COO-coumarin-7-yl | Dual antimalarial/anticoagulant | Plasmodium: 12 nM |
Table 4: Emerging Therapeutic Applications of Functionalized Quinoline-3-acetic acid Derivatives
Therapeutic Area | Lead Compound | Mechanism of Action | Development Status |
---|---|---|---|
Oncology | QTA-271 | PARP-1 inhibition | Preclinical |
Antimicrobial Resistance | DQA-78 | DNA gyrase B ATPase blockade | Lead Optimization |
Neuroinflammation | NEUQ-45 | NLRP3 inflammasome suppression | In vitro |
Metabolic Disorders | METQ-12 | PPARγ agonism | In vivo (rodent) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: